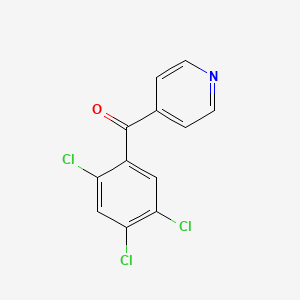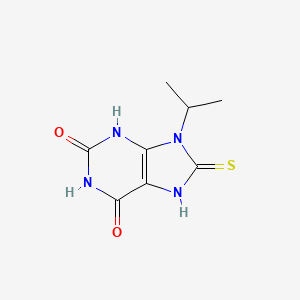![molecular formula C13H23NO3Si B13999989 N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline typically involves the reaction of aniline with a silylating agent such as triethoxysilane. The reaction is usually carried out under inert gas conditions (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is heated to a temperature range of 132-142°C under reduced pressure (4 mmHg) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silyl ethers.
Applications De Recherche Scientifique
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline has a wide range of applications in scientific research:
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized as an adhesion promoter in coatings, sealants, and adhesives.
Mécanisme D'action
The mechanism of action of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline involves its ability to form strong bonds with various substrates through its silyl ether group. This property makes it an effective coupling agent and adhesion promoter. The compound interacts with molecular targets such as hydroxyl groups on surfaces, leading to enhanced adhesion and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (N-Phenylamino)methyltriethoxysilane
- N-Phenylaminomethyltriethoxysilane
- Anilinomethyl-triethoxysilane
Uniqueness
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is unique due to its specific combination of aniline and silyl ether groups, which provides it with distinct properties such as enhanced reactivity and versatility in various applications. Compared to other similar compounds, it offers improved performance in adhesion promotion and surface modification .
Propriétés
Formule moléculaire |
C13H23NO3Si |
|---|---|
Poids moléculaire |
269.41 g/mol |
Nom IUPAC |
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline |
InChI |
InChI=1S/C13H23NO3Si/c1-5-15-18(4,16-6-2)17-12(3)14-13-10-8-7-9-11-13/h7-12,14H,5-6H2,1-4H3 |
Clé InChI |
VELDVSSSOKBHCP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(OCC)OC(C)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)





![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)


![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)


